REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
after which it was stirred for 5 more minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been deoxygenated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 390 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 110 mL |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
after which it was stirred for 5 more minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been deoxygenated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 390 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 110 mL |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
after which it was stirred for 5 more minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been deoxygenated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 390 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 110 mL |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[CH3:8][C:9]1([CH3:18])N([O])[C:13]([CH3:17])(C)[CH2:12][CH2:11][CH2:10]1.[CH3:19]C(N=NC(C#N)(C)C)(C#N)C>C=CC1C=CC=CC=1.C(OC(=O)C=C)CCC>[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17].[CH2:19]=[CH:18][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:17]=1.[C:4]1(=[O:5])[O:6][C:1](=[O:7])[CH:2]=[CH:3]1.[CH2:1]=[CH:2][C:3]1[CH:4]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:11]([O:6][C:4](=[O:5])[CH:3]=[CH2:2])[CH2:12][CH2:13][CH3:17] |f:3.4,7.8.9.10,^1:11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
after which it was stirred for 5 more minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had been deoxygenated
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 390 mL |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(C=C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 110 mL |
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C1(\C=C/C(=O)O1)=O.C=CC1=CC=CC=C1.C(CCC)OC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |